molecular formula C16H14N2O4 B5013062 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-carbamoyl-phenyl)-amide CAS No. 5856-51-9

2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-carbamoyl-phenyl)-amide

Cat. No.: B5013062
CAS No.: 5856-51-9
M. Wt: 298.29 g/mol
InChI Key: OVIYEQGGLIQEME-UHFFFAOYSA-N
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Description

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom . The “aminocarbonyl” part of the name suggests the presence of an amide functional group. The “dihydro-1,4-benzodioxine” part suggests a benzene ring with two oxygen atoms forming a dioxine ring, and two additional hydrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be based on the arrangement of its atoms and the bonds between them. It would likely have a complex, three-dimensional structure due to the presence of the benzodioxine and amide groups .


Chemical Reactions Analysis

Amines, such as the one in this compound, can undergo a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and can also undergo acid-base reactions due to the presence of a lone pair of electrons on the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Amides generally have high boiling points due to their ability to form hydrogen bonds. They are often soluble in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and activities. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. It could be studied for its potential use in medicine, biochemistry, materials science, and other fields .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c17-15(19)10-5-7-11(8-6-10)18-16(20)14-9-21-12-3-1-2-4-13(12)22-14/h1-8,14H,9H2,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIYEQGGLIQEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383064
Record name 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-carbamoyl-phenyl)-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5856-51-9
Record name 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-carbamoyl-phenyl)-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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